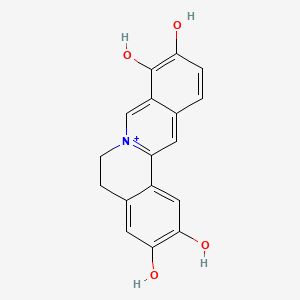

2,3,9,10-Tetrahydroxyberberine

Übersicht

Beschreibung

2,3,9,10-Tetrahydroxyberberine is a naturally occurring alkaloid derived from the plant Coptis chinensis Franch. It is known for its unique chemical structure and significant biological activities. This compound is a derivative of berberine, which is widely recognized for its medicinal properties, particularly in traditional Chinese medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,9,10-Tetrahydroxyberberine typically involves the hydroxylation of berberine. This process can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the selective hydroxylation at the 2, 3, 9, and 10 positions .

Industrial Production Methods: Industrial production of this compound involves the extraction of berberine from the rhizomes of Coptis chinensis Franch., followed by chemical modification to introduce hydroxyl groups. This process is optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,9,10-Tetrahydroxyberberine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives, which exhibit different biological activities and chemical properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1. Neuroprotective Effects

Studies have indicated that tetrahydroberberine exhibits neuroprotective properties. It has been shown to modulate signaling pathways associated with neurodegenerative diseases such as Parkinson's disease. The compound selectively inhibits K_ATP channel signaling, which is implicated in neurodegeneration. Research suggests that tetrahydroberberine can enhance dopaminergic receptor activity, potentially alleviating symptoms associated with Parkinson's disease and other neurodegenerative disorders .

2. Antidiabetic Activity

Tetrahydroberberine has demonstrated significant potential in managing diabetes. It activates adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism and insulin sensitivity. Clinical studies have shown that tetrahydroberberine can reduce fasting blood glucose levels and improve insulin sensitivity in diabetic models . In one study involving diabetic rats, treatment with tetrahydroberberine resulted in reduced blood glucose levels and improved lipid profiles .

3. Anticancer Properties

Recent research has highlighted the anticancer potential of tetrahydroberberine. It has shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, tetrahydroberberine derivatives were evaluated for their antiproliferative activity against lung cancer cells, demonstrating promising results . The compound's mechanism appears to involve the modulation of multiple signaling pathways that regulate cell survival and death.

4. Gastrointestinal Motility Enhancement

Tetrahydroberberine has also been studied for its effects on gastrointestinal motility. It enhances the contractility of the upper gastrointestinal tract, which can be beneficial in treating gastrointestinal disorders characterized by motility issues .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Wang et al. (2009) | Diabetes | Tetrahydroberberine improved vascular endothelial function in diabetic rats by increasing nitric oxide levels. |

| Yin et al. (2008) | Type 2 Diabetes | In human trials, tetrahydroberberine showed hypoglycemic effects comparable to metformin over three months. |

| Anwarul Bashar et al. (2014) | Cancer | Tetrahydroberberine exhibited significant cytotoxicity against various cancer cell lines while showing low toxicity to normal cells. |

| PMC4722501 (2015) | Neuroprotection | The compound demonstrated neuroprotective effects through K_ATP channel inhibition in models of neurodegeneration. |

Wirkmechanismus

The mechanism of action of 2,3,9,10-Tetrahydroxyberberine involves its interaction with various molecular targets and pathways:

Molecular Targets: It targets enzymes and receptors involved in cellular metabolism and signaling.

Pathways Involved: It modulates pathways such as AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), and mitogen-activated protein kinase (MAPK), leading to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- Demethyleneberberine

- Palmatrubine

- Jatrorrhizine

- Groenlandicine

- Columbamine

- Palmatine

- 1-Methoxyberberine

- Pseudopalmatine

- Dihydropalmatine

Uniqueness: 2,3,9,10-Tetrahydroxyberberine is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. This compound’s ability to modulate multiple biological pathways makes it a valuable molecule for therapeutic research and development .

Biologische Aktivität

2,3,9,10-Tetrahydroxyberberine is a derivative of berberine, a well-known alkaloid with a broad spectrum of biological activities. This compound has gained attention for its potential therapeutic effects, particularly in cardiovascular health, metabolic disorders, and neuroprotection. The following sections provide a detailed overview of its biological activities, including mechanisms of action, case studies, and comparative data.

Chemical Structure and Properties

The systematic name for this compound is 9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-benzo[g][1,3]benzodioxolo[5,6-a]quinolizine with a molecular formula of and a molecular weight of 339.38 g/mol. Its unique structure allows it to interact with various biological targets effectively.

- Calcium Channel Blockade : Tetrahydroberberine has been shown to act as a calcium channel blocker. This property contributes to its antihypertensive effects by inducing vascular muscle relaxation and reducing blood pressure .

- Neuroprotective Effects : Research indicates that tetrahydroberberine may block ATP-sensitive potassium channels associated with Parkinson’s disease pathology. This suggests a potential role in neuroprotection against neurodegenerative diseases .

- Antioxidant Activity : Unlike its parent compound berberine, which exhibits cytotoxic effects on various cell lines, tetrahydroberberine demonstrates significant antioxidant properties and minimal cytotoxicity. This makes it a promising candidate for anti-inflammatory therapies .

- Inhibition of Platelet Aggregation : Tetrahydroberberine has been found to inhibit platelet aggregation, indicating its potential use in preventing thrombosis .

- Dopaminergic Activity : It acts as an antagonist at dopamine D1/D2 receptors and has sedative properties .

Biological Activities

The following table summarizes the key biological activities associated with tetrahydroberberine:

Cardiovascular Health

A study highlighted the antihypertensive effects of tetrahydroberberine in hypertensive rat models. The compound significantly reduced systolic blood pressure and improved endothelial function through calcium channel blockade mechanisms.

Metabolic Disorders

Research has indicated that tetrahydroberberine exhibits lipid-lowering effects comparable to those seen with statin therapies. It was shown to reduce total cholesterol and triglyceride levels in hyperlipidemic models while demonstrating safety profiles that suggest low hepatotoxicity .

Neuroprotection

In experimental models of Parkinson's disease, tetrahydroberberine administration resulted in improved motor function and reduced neuroinflammation markers. This suggests its potential applicability in neurodegenerative disease treatment .

Eigenschaften

IUPAC Name |

5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3,9,10-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-14-2-1-9-5-13-11-7-16(21)15(20)6-10(11)3-4-18(13)8-12(9)17(14)22/h1-2,5-8H,3-4H2,(H3,19,20,21,22)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHMYCXNJSCLGA-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=C(C=C3C=CC(=C(C3=C2)O)O)C4=CC(=C(C=C41)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.